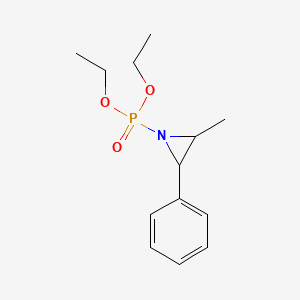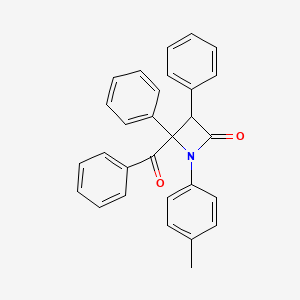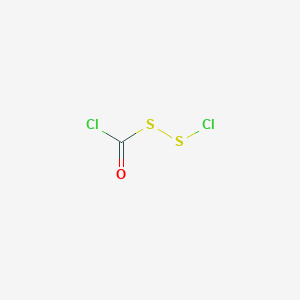
2-Hydroperoxyoctadec-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroperoxyoctadec-2-enoic acid is a hydroperoxide derivative of octadecenoic acid It is a carboxylic acid with a hydroperoxy group attached to the second carbon of the octadecenoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroperoxyoctadec-2-enoic acid typically involves the hydroperoxidation of octadecenoic acid. This can be achieved through the reaction of octadecenoic acid with hydrogen peroxide in the presence of a catalyst, such as tungsten oxide. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroperoxide group at the second carbon position .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroperoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product. The use of solid catalysts, such as tungsten oxide supported on alumina, can enhance the efficiency and selectivity of the hydroperoxidation process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroperoxyoctadec-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroperoxy group is highly reactive and can participate in numerous transformations.
Common Reagents and Conditions:
Oxidation: The hydroperoxy group can be further oxidized to form peroxy acids or other oxygenated derivatives.
Reduction: Reduction of the hydroperoxy group can yield hydroxyl derivatives.
Substitution: The hydroperoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include peroxy acids, hydroxyl derivatives, and various substituted octadecenoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
2-Hydroperoxyoctadec-2-enoic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydroperoxyoctadec-2-enoic acid involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with cellular components, leading to oxidative damage or signaling pathways activation. The compound’s molecular targets include lipids, proteins, and nucleic acids, which can undergo oxidation, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Hydroperoxyoctadec-11-enoic acid
- 2-Hydroperoxyoctadec-9,12,15-trienoic acid
- 2-Hydroperoxyoctadec-11,14-dienoic acid
Comparison: 2-Hydroperoxyoctadec-2-enoic acid is unique due to the position of the hydroperoxy group at the second carbon, which imparts distinct reactivity and stability compared to other hydroperoxy derivatives. Its specific structure allows for selective reactions and applications that are not feasible with other similar compounds .
Eigenschaften
CAS-Nummer |
80398-29-4 |
|---|---|
Molekularformel |
C18H34O4 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
2-hydroperoxyoctadec-2-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(22-21)18(19)20/h16,21H,2-15H2,1H3,(H,19,20) |
InChI-Schlüssel |
SEUIXDUVXOAFSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC=C(C(=O)O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


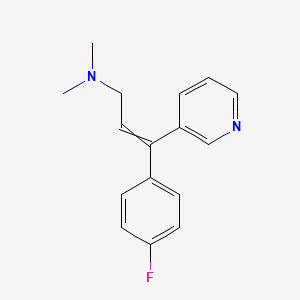
![5,5'-Spirobi[bicyclo[2.1.0]pentane]](/img/structure/B14428985.png)

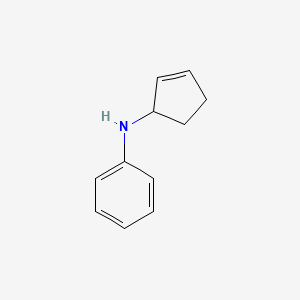

![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)
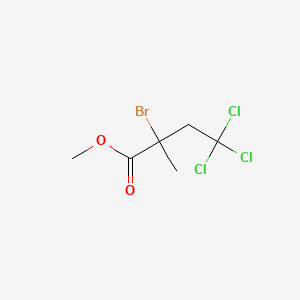
![[Nitroso(propyl)amino]methyl diethylcarbamodithioate](/img/structure/B14429025.png)
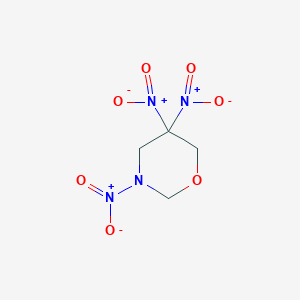
![1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14429032.png)
![Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride](/img/structure/B14429033.png)
